molecular formula C12H12N2O4 B3993019 2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

Cat. No.: B3993019
M. Wt: 248.23 g/mol
InChI Key: YVMROIPMRPBCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) is a nitrogen-containing heterocyclic compoundThe compound’s molecular formula is C11H10N2O3, and it has a molecular weight of 218.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) typically involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out under transition-metal-free conditions to ensure a more environmentally friendly process . The reaction conditions can tolerate a wide variety of substituents on both the 1,2-diamine and 1,2-dicarbonyl rings, making the synthesis versatile and adaptable .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring

Scientific Research Applications

2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) is unique due to the presence of the methoxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(7-methoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-12(8(2)15)14(17)11-6-9(18-3)4-5-10(11)13(7)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMROIPMRPBCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 2
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 3
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 4
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 5
Reactant of Route 5
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 6
2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.